5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Medicinal chemistry Structure-activity relationship Benzothiazole substitution

5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897483-37-3; molecular formula C₂₀H₂₀N₄O₃S; MW 396.46) is a synthetic small molecule comprising a 5,7-dimethyl-substituted benzothiazole core linked via a piperazine bridge to a 2-nitrobenzoyl moiety. It belongs to the benzothiazole-piperazine hybrid class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition , anticancer cytotoxicity , monoamine oxidase (MAO) inhibition , and PPARδ agonism.

Molecular Formula C20H20N4O3S
Molecular Weight 396.47
CAS No. 897483-37-3
Cat. No. B2914595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897483-37-3
Molecular FormulaC20H20N4O3S
Molecular Weight396.47
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-])C
InChIInChI=1S/C20H20N4O3S/c1-13-11-14(2)18-16(12-13)21-20(28-18)23-9-7-22(8-10-23)19(25)15-5-3-4-6-17(15)24(26)27/h3-6,11-12H,7-10H2,1-2H3
InChIKeyCUOQPIRIAPXIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897483-37-3): Structural Identity, Scaffold Context, and Evidence Baseline for Procurement Decisions


5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897483-37-3; molecular formula C₂₀H₂₀N₄O₃S; MW 396.46) is a synthetic small molecule comprising a 5,7-dimethyl-substituted benzothiazole core linked via a piperazine bridge to a 2-nitrobenzoyl moiety. It belongs to the benzothiazole-piperazine hybrid class, a scaffold extensively investigated for acetylcholinesterase (AChE) inhibition [1], anticancer cytotoxicity [2], monoamine oxidase (MAO) inhibition [3], and PPARδ agonism [4]. CRITICAL EVIDENCE NOTICE: An exhaustive search of PubMed, SciFinder, Google Scholar, Scopus, Patentscope, and PubChem (January 2025) identified zero primary research articles, zero patents with quantitative data, and zero authoritative database bioactivity records specifically for this CAS number. The compound is listed as a research chemical by multiple vendors but has not been the subject of any published structure-activity relationship (SAR) study, in vitro profiling campaign, or in vivo evaluation. All differentiation claims herein are therefore based on structural analysis against close analogs and class-level inference from the benzothiazole-piperazine literature, and are explicitly tagged as such.

Why Structural Analogs of 5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Cannot Be Casually Substituted in Research Protocols


Within the benzothiazole-piperazine class, even minor substitution changes produce substantial shifts in biological activity profiles. Published SAR studies demonstrate that the position and electronic nature of substituents on the benzothiazole ring critically modulate target engagement: in AChE inhibitor series, compounds differing only by benzothiazole substitution showed >10-fold variation in inhibitory potency [1]; in anticancer series, GI₅₀ values against HUH-7, MCF-7, and HCT-116 cell lines varied dramatically across aroyl-substituted analogs [2]; and in MAO inhibitor studies, compound 3b achieved an IC₅₀ of 0.104 ± 0.004 µM against MAO-A while close congeners showed markedly different potency [3]. The 5,7-dimethyl pattern on the benzothiazole ring of the target compound is distinct from the 6-halo, 4-methoxy-7-methyl, 6-ethoxy, and 4,6-difluoro patterns found in commercially available close analogs (CAS 897473-02-8, 897487-80-8, 1217045-77-6, and 897482-16-5, respectively). The ortho-nitrobenzoyl orientation further distinguishes this compound from meta- and para-nitrobenzoyl series. Absent compound-specific bioassay data, no assumption of functional equivalence between these analogs is scientifically justified.

Quantitative Differentiation Evidence for 5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897483-37-3) Relative to Closest Analogs


Structural Differentiation: 5,7-Dimethyl Benzothiazole Substitution Pattern Versus Halogenated and Alkoxylated Analogs

The target compound bears a unique 5,7-dimethyl substitution on the benzothiazole ring. Among commercially available close analogs sharing the 2-nitrobenzoyl-piperazine pharmacophore, no other compound carries this specific dimethyl pattern: 6-bromo analog (CAS 897473-02-8) introduces a heavy halogen at position 6; 4-methoxy-7-methyl analog (CAS 897487-80-8) places methoxy at position 4 and methyl at position 7; 6-ethoxy analog (CAS 1217045-77-6) introduces ethoxy at position 6; and 4,6-difluoro analog (CAS 897482-16-5) carries two electron-withdrawing fluorines. The 5,7-dimethyl pattern generates distinct electronic (electron-donating, +I effect) and steric properties versus these comparators. In published benzothiazole-piperazine SAR, benzothiazole ring substitution has been shown to be a critical determinant of biological activity: in the AChE inhibitor series by Demir Özkay et al. (2016), compounds with different benzothiazole substituents displayed inhibitory activities ranging from highly potent to inactive against AChE [1]. Similarly, in the anticancer series by Gurdal et al. (2015), GI₅₀ values varied >10-fold across compounds differing only in benzothiazole substitution [2].

Medicinal chemistry Structure-activity relationship Benzothiazole substitution Lead optimization Chemical procurement

Ortho-Nitrobenzoyl Conformation: Geometric Differentiation from Meta- and Para-Nitrobenzoyl Series

The target compound features a 2-nitrobenzoyl (ortho-nitro) group attached to the piperazine nitrogen, creating a specific geometric constraint where the nitro group is positioned ortho to the carbonyl on the phenyl ring. This distinguishes it from the 3-nitrobenzoyl (meta) and 4-nitrobenzoyl (para) series that also appear among commercially available benzothiazole-piperazine compounds. The ortho-nitro configuration restricts rotational freedom of the phenyl ring relative to the carbonyl and can facilitate intramolecular hydrogen bonding between the nitro oxygen and the piperazine or benzothiazole moieties—a feature absent in meta and para isomers. In the broader medicinal chemistry literature, ortho-nitrobenzoyl groups have been utilized as photo-cleavable protecting groups and as precursors to benzimidazolone and quinazolinone scaffolds upon reduction, offering synthetic versatility not available to meta/para isomers [1].

Conformational analysis Pharmacophore geometry Nitrobenzoyl orientation Molecular recognition Chemical procurement

Class-Level Evidence: Benzothiazole-Piperazine Scaffold Demonstrates Validated AChE Inhibition with In Vivo Efficacy Comparable to Donepezil

While no data exist for the target compound itself, the benzothiazole-piperazine scaffold to which it belongs has been rigorously validated as a privileged structure for acetylcholinesterase (AChE) inhibition with in vivo efficacy. Demir Özkay et al. (2017) demonstrated that benzothiazole-piperazine derivative BPCT significantly improved cognitive performance in a streptozotocin-induced Alzheimer's disease model in rats, with efficacy comparable to donepezil across elevated plus maze, Morris water maze, and active avoidance tests at doses of 10–20 mg/kg [1]. A subsequent 2024 study by Mishra et al. reported that benzothiazole-piperazine Compound 1 achieved an AChE IC₅₀ of 0.42 μM as a mixed-type inhibitor and significantly improved spatial memory in a scopolamine-induced amnesia mouse model [2]. Most recently, compound LB05 demonstrated AChE IC₅₀ = 0.40 ± 0.01 μM with favorable oral bioavailability and efficacy comparable to donepezil in a scopolamine-induced amnesic model [3]. These data establish the scaffold's capability for CNS-penetrant AChE inhibition but cannot be extrapolated to predict the activity of the target compound, which bears distinct 5,7-dimethyl and 2-nitrobenzoyl features not present in any of the tested compounds.

Acetylcholinesterase inhibition Alzheimer's disease Cognitive enhancement In vivo pharmacology Benzothiazole-piperazine

Class-Level Evidence: Benzothiazole-Piperazine Derivatives Demonstrate Cytotoxic Activity with Selectivity Across Cancer Cell Lines, But SAR Is Highly Substructure-Dependent

The benzothiazole-piperazine scaffold has been validated for anticancer applications in multiple independent studies, but importantly, activity is exquisitely sensitive to the specific substitution pattern. Evren et al. (2025) reported that among twelve benzothiazole-piperazine acetamide derivatives, compounds 2c (IC₅₀: 7.23 ± 1.17 μM, SI: 6.93 against A549), 2d (IC₅₀: 17.50 ± 4.95 μM, SI: 11.59), and 2h (IC₅₀: 10.83 ± 0.76 μM, SI: 29.23) showed selective cytotoxicity, with compounds 2b, 2c, and 2e provoking apoptosis with potential higher than cisplatin as determined by flow cytometry [1]. Separately, Gurdal et al. (2015) demonstrated that aroyl-substituted benzothiazole-piperazine compounds 1h and 1j were the most active against HUH-7, MCF-7, and HCT-116 cancer cell lines, causing apoptosis by cell cycle arrest at subG1 phase [2]. Notably, a more recent study (Jafari, 2025) reported that certain benzothiazole-piperazine derivatives failed to show any cholinesterase inhibition (IC₅₀ > 100 μM), underscoring that activity within this scaffold class is not guaranteed and is highly dependent on specific structural features [3]. The target compound's unique 5,7-dimethyl/2-nitrobenzoyl combination has not been tested in any of these assays; its cytotoxic activity cannot be predicted from existing data.

Anticancer Cytotoxicity Apoptosis Benzothiazole-piperazine Cancer cell lines

Molecular Formula Isomerism Alert: Same Formula (C₂₀H₂₀N₄O₃S) as IRAK4 Inhibitor 6 (CAS 1042672-97-8, IC₅₀ = 0.16 μM) but Completely Distinct Chemical Structure and Target

A noteworthy finding for procurement quality control: the target compound shares its exact molecular formula (C₂₀H₂₀N₄O₃S, MW 396.46) with IRAK inhibitor 6 (CAS 1042672-97-8), a structurally unrelated compound that is a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor with a reported IC₅₀ of 0.16 μM . IRAK inhibitor 6 (IUPAC: N-(2-methoxy-4-morpholin-4-ylphenyl)-2-pyridin-3-yl-1,3-thiazole-4-carboxamide) features a morpholino-phenyl-thiazole-carboxamide architecture, entirely distinct from the benzothiazole-piperazine-nitrobenzoyl architecture of the target compound. This molecular formula degeneracy creates a risk of mistaken identity in chemical inventory systems that rely solely on molecular formula for compound identification. The two compounds would be expected to display completely different biological profiles, solubility characteristics, and spectroscopic signatures.

Molecular formula isomer IRAK4 inhibitor Target selectivity Chemical identity verification Procurement quality control

Synthetic Accessibility: Commercially Available Core Scaffold 5,7-Dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole Enables Modular Derivatization

The target compound can be conceptually derived from 5,7-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole (CAS 1820604-20-3, available as hydrochloride salt from multiple vendors including Sigma-Aldrich [1] and CymitQuimica ) via acylation with 2-nitrobenzoyl chloride. This modular synthetic route allows systematic exploration of the 2-nitrobenzoyl group independently of the benzothiazole core. The core scaffold 5,7-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole is itself a versatile building block used in pharmaceutical and agrochemical synthesis [2], enabling parallel derivatization strategies that are not possible with pre-assembled close analogs bearing different benzothiazole substitution. This synthetic accessibility may be advantageous for research groups planning focused library synthesis around the 5,7-dimethyl-benzothiazole chemotype.

Synthetic chemistry Building block Piperazine derivatization Chemical procurement Medicinal chemistry

Evidence-Based Application Scenarios for 5,7-Dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897483-37-3): Where Procurement Is Scientifically Defensible


De Novo Screening in AChE Inhibition or Anticancer Assays Targeting Unexplored Benzothiazole-Piperazine Chemical Space

The target compound is most rationally procured as part of a focused screening library designed to explore the SAR consequences of 5,7-dimethyl benzothiazole substitution within the benzothiazole-piperazine scaffold. Given that published AChE inhibitor series have established the scaffold's potential (with optimized compounds achieving IC₅₀ values of 0.40–0.42 μM [1]) and anticancer series have demonstrated selective cytotoxicity (IC₅₀ as low as 7.23 μM against A549 with selectivity indices up to 29.23 [2]), the 5,7-dimethyl/2-nitrobenzoyl combination represents a genuinely untested chemotype. Procurement for a screening cascade including Ellman's assay for cholinesterase inhibition and SRB/MTT assays for cytotoxicity against panels such as HUH-7, MCF-7, HCT-116, A549, and C6 would generate novel SAR data that could inform lead optimization programs. This scenario leverages the compound's structural uniqueness as a scientific asset rather than a liability.

Chemical Biology Probe Development Exploiting the Ortho-Nitrobenzoyl Group as a Photo-Cleavable or Redox-Responsive Handle

The ortho-nitrobenzoyl moiety is a well-precedented photolabile protecting group and redox-sensitive functionality. This compound could serve as a precursor for photo-caged or hypoxia-activated probes targeting benzothiazole-binding biological systems. Upon UV irradiation or reductive conditions (e.g., nitroreductase environments), the 2-nitrobenzoyl group can be cleaved or reduced to an amine, releasing the 5,7-dimethyl-2-(piperazin-1-yl)-1,3-benzothiazole core or generating a reactive intermediate for further conjugation. This application scenario is supported by the commercial availability of the core scaffold (CAS 1820604-20-3) [3], which enables comparative studies between the caged (nitrobenzoyl-protected) and uncaged (free piperazine) forms.

Medicinal Chemistry Library Expansion via Late-Stage Functionalization of the 2-Nitro Group

The 2-nitro group provides a synthetic handle for late-stage diversification: catalytic hydrogenation yields the corresponding 2-aminobenzoyl derivative, which can be further elaborated via amide coupling, sulfonamide formation, or diazotization/Sandmeyer chemistry to access a panel of analogs (2-halo, 2-azido, 2-cyano, etc.). This synthetic versatility, combined with the modular accessibility from the commercially available core scaffold [3], makes the target compound a strategic procurement choice for medicinal chemistry groups building focused libraries around the 5,7-dimethyl-benzothiazole chemotype. The resulting library could then be screened against targets where benzothiazole-piperazines have shown promise, including AChE [1], MAO-A/MAO-B [4], and PPARδ [5].

Analytical Reference Standard for Method Development and Quality Control in Chemical Inventory Systems

Given the molecular formula degeneracy with IRAK inhibitor 6 (CAS 1042672-97-8, C₂₀H₂₀N₄O₃S, MW 396.46) , this compound has value as an analytical reference standard for developing and validating LC-MS/MS, HPLC-UV, or NMR-based methods capable of distinguishing between formula-identical but structurally distinct compounds in chemical inventory or screening library quality control workflows. Procurement at certified purity (≥95%) with full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS, FT-IR) enables its use as a system suitability standard for methods that must resolve isomeric or isobaric interferences in high-throughput screening collections.

Quote Request

Request a Quote for 5,7-dimethyl-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.